molecular formula C11H23N B6227363 (1-ethylcyclooctyl)methanamine CAS No. 1503872-80-7

(1-ethylcyclooctyl)methanamine

Cat. No.: B6227363
CAS No.: 1503872-80-7
M. Wt: 169.31 g/mol
InChI Key: CKOUFYLSWNIFNN-UHFFFAOYSA-N
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Description

(1-ethylcyclooctyl)methanamine: is an organic compound with the molecular formula C11H23N It is a derivative of cyclooctane, where an ethyl group is attached to the cyclooctyl ring, and a methanamine group is attached to the carbon adjacent to the ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethylcyclooctyl)methanamine typically involves the alkylation of cyclooctylamine with ethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium tert-butoxide as a base to deprotonate the amine, followed by the addition of ethyl bromide or ethyl iodide to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-ethylcyclooctyl)methanamine can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of amides or oxides.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted cyclooctyl derivatives.

Scientific Research Applications

Chemistry: (1-ethylcyclooctyl)methanamine is used as an intermediate in organic synthesis, particularly in the preparation of complex cyclic compounds and pharmaceuticals.

Biology: The compound’s unique structure makes it a valuable tool in studying the interactions of cyclic amines with biological receptors and enzymes.

Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (1-ethylcyclooctyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

    Cyclooctylamine: A precursor to (1-ethylcyclooctyl)methanamine, differing by the absence of the ethyl group.

    (1-methylcyclooctyl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

    Cyclooctylmethanamine: Lacks the ethyl substitution on the cyclooctyl ring.

Uniqueness: this compound’s unique structure, with both an ethyl group and a methanamine group attached to the cyclooctyl ring, provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1503872-80-7

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

(1-ethylcyclooctyl)methanamine

InChI

InChI=1S/C11H23N/c1-2-11(10-12)8-6-4-3-5-7-9-11/h2-10,12H2,1H3

InChI Key

CKOUFYLSWNIFNN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCCCC1)CN

Purity

95

Origin of Product

United States

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